molecular formula C18H15FN4O2 B3128217 2-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine CAS No. 338791-54-1

2-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B3128217
CAS No.: 338791-54-1
M. Wt: 338.3 g/mol
InChI Key: HQWVALLVQPDPRL-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocycle featuring a pyrazolo[4,3-c]pyridine core substituted with 4-fluorophenyl and 4-nitrophenyl groups at positions 2 and 5, respectively. Its molecular formula is C₁₈H₁₅FN₄O₂, with a molecular weight of 338.34 g/mol .

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(4-nitrophenyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-14-1-3-16(4-2-14)22-12-13-11-21(10-9-18(13)20-22)15-5-7-17(8-6-15)23(24)25/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWVALLVQPDPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN(N=C21)C3=CC=C(C=C3)F)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201131010
Record name 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-5-(4-nitrophenyl)-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338791-54-1
Record name 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-5-(4-nitrophenyl)-2H-pyrazolo[4,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338791-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-5-(4-nitrophenyl)-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the fluorophenyl and nitrophenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Chemical Reactions Involving the Compound

The chemical behavior of 2-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can be analyzed through various synthetic pathways and reaction mechanisms. The following sections detail significant reactions and findings related to this compound.

Reaction Conditions and Yields

The efficiency of reactions involving this compound often depends on several factors including:

  • Temperature : Increasing the temperature generally enhances reaction yields. For instance, yields improved significantly from 54% at room temperature to 95% at 100°C during cross-coupling reactions .

  • Catalysts and Ligands : The choice of catalysts (e.g., Pd(OAc)₂) and ligands (e.g., dppf) is critical in optimizing yields. The use of specific ligands can lead to better stabilization of intermediates and higher product formation rates.

Characterization Techniques

Characterization of synthesized compounds is essential for confirming their structure and purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) : Utilized for determining the structure and confirming the presence of functional groups.

  • Mass Spectrometry (MS) : Employed to ascertain molecular weights and identify molecular fragments.

  • Infrared Spectroscopy (IR) : Used to identify functional groups based on characteristic absorption bands.

Data Tables

The following table summarizes key findings from various studies regarding the synthesis and characterization of derivatives related to this compound:

Reaction TypeConditionsYield (%)Reference
Suzuki-Miyaura CouplingPd(OAc)₂, dppf, Cs₂CO₃, 100°C97
Nucleophilic SubstitutionVarious electrophilesVariable
General SynthesisMultiple steps under standard conditionsUp to 95

Scientific Research Applications

2-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and nitro groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyrazolo[4,3-c]pyridine derivatives:

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Key Substituent Effects References
2-(4-Fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine C₁₈H₁₅FN₄O₂ 338.34 Strong electron-withdrawing nitro group; moderate lipophilicity due to fluorine
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride C₁₂H₁₃N₃·HCl 199.25 Simpler structure with phenyl group; higher solubility due to HCl salt
3-(5-Chloronaphthalene-1-sulfonamido)-2-(2-hydroxyethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-5-ium chloride C₁₈H₂₀ClN₄O₃S⁺·Cl⁻ 443.34 Bulky sulfonamido group; enhanced hydrogen bonding and metabolic stability
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine C₂₉H₂₂N₄OS 482.58 Extended π-system; methoxy group improves solubility
3-(4-Fluorophenyl)-5-(pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine C₁₇H₁₆FN₅ 325.34 Pyridinyl substituent enhances kinase-binding affinity
Key Observations:
  • Electron-Withdrawing vs.
  • Molecular Weight and Solubility : Derivatives with ionic groups (e.g., hydrochloride salts) exhibit lower molecular weights and higher solubility, as seen in the 2-phenyl analog (199.25 g/mol) .
  • Steric and Binding Effects : Bulky substituents like sulfonamido or naphthalene groups (443.34 g/mol) improve metabolic stability but may reduce membrane permeability .
Metabolic Stability
  • Pyridinyl-substituted derivatives (e.g., C₁₇H₁₆FN₅) showed enhanced binding to MAPK1 (Erk2) kinases, suggesting that electron-deficient aromatic systems (e.g., nitro) may offer distinct target selectivity .

Key Differentiators

  • Nitro Group Uniqueness : The 4-nitrophenyl group in the target compound distinguishes it from most analogs, which favor chloro, methoxy, or pyridinyl substituents. This group may confer stronger hydrogen-bond acceptor capacity but could also increase photolytic instability .
  • Balanced Lipophilicity: The combination of 4-fluorophenyl (moderate hydrophobicity) and 4-nitrophenyl (polar) groups may optimize blood-brain barrier penetration compared to purely polar or nonpolar analogs .

Biological Activity

The compound 2-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a member of the pyrazolo[4,3-c]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, anti-inflammatory, and antioxidant properties, supported by relevant data tables and case studies.

Structure

The compound's structure can be represented as follows:

C17H15FN4O2\text{C}_{17}\text{H}_{15}\text{F}\text{N}_{4}\text{O}_{2}

This structure features a tetrahydro-pyrazolo framework with a fluorophenyl and nitrophenyl substituent, which are crucial for its biological activity.

Molecular Properties

The molecular properties of the compound have been evaluated using various computational methods, including Density Functional Theory (DFT). These studies suggest that the compound exhibits significant electrophilic characteristics due to the presence of nitro groups, which can facilitate interactions with biological targets .

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity in Leukemia Cell Lines : A derivative of the compound showed an IC50 value of 0.70 ± 0.14 μM against HL60 cells and 1.05 ± 0.35 μM against HEL cells. These values indicate potent antiproliferative activity compared to standard chemotherapeutics .
  • Breast Cancer Cell Lines : In studies involving MCF-7 and MDA-MB-231 cell lines, several analogues demonstrated IC50 values ranging from 0.59 μM to 3.30 μM , suggesting effective growth inhibition in breast cancer models .
CompoundCell LineIC50 (μM)
4gHL600.70 ± 0.14
4gHEL1.05 ± 0.35
14cMCF70.59
14eMDA-MB-231>10

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • COX-2 Inhibition : The anti-inflammatory potential was assessed through COX-2 inhibition assays, where certain derivatives exhibited IC50 values comparable to celecoxib (IC50 = 0.04 μmol ), indicating strong anti-inflammatory effects .

Antioxidant Activity

Molecular docking studies indicated that the compound possesses excellent antioxidant capabilities, likely due to its structural features that allow it to scavenge free radicals effectively. This property is essential for protecting cells from oxidative stress-related damage .

Study on Antiproliferative Effects

A comprehensive study synthesized various derivatives of pyrazolo[4,3-c]pyridine and evaluated their cytotoxicity across different cancer cell lines. The findings highlighted that structural modifications significantly influenced their biological activity:

  • Derivatives with electron-withdrawing groups like nitro showed enhanced cytotoxicity.
  • Compounds with fluorinated substituents demonstrated improved metabolic stability and selectivity against cancer cells compared to normal cells .

Evaluation of Anti-inflammatory Properties

In another study focusing on anti-inflammatory effects, compounds were tested in vivo using carrageenan-induced paw edema models in rats. The results showed significant reductions in edema compared to control groups treated with standard anti-inflammatory drugs like diclofenac .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine?

  • Methodology : Start with a multi-step synthesis involving condensation reactions, cyclization, and functional group transformations. Key steps include:

  • Solvent Selection : Use dichloromethane for acid-sensitive intermediates (e.g., piperidine derivatives) to minimize side reactions .
  • Catalysis : Optimize reaction yields by testing bases like NaOH or K₂CO₃ for deprotonation .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol to achieve >95% purity .
    • Safety : Follow protocols for handling nitro groups (explosive potential) and fluorinated intermediates (toxic vapors). Use fume hoods and personal protective equipment (PPE) .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with the SHELX suite (SHELXL for refinement). Key steps:

  • Crystallization : Grow crystals via slow evaporation in solvents like DMSO or acetonitrile, ensuring diffraction-quality crystals (>0.2 mm³) .
  • Data Collection : Set the detector distance to 60 mm, exposure time to 10 s/frame, and temperature to 100 K (using a Cryostream cooler) to minimize thermal motion .
  • Refinement : Apply anisotropic displacement parameters and validate with R-factors (<5% for high-resolution data) .

Q. What safety protocols are critical during synthesis and handling?

  • Preventive Measures :

  • Storage : Keep the compound in airtight containers under nitrogen, away from light and moisture, to prevent decomposition .
  • Waste Disposal : Segregate halogenated and nitro-containing waste for professional hazardous waste treatment .
    • Emergency Response : Use adsorbents (e.g., vermiculite) for spills and neutralize acidic byproducts with sodium bicarbonate .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for pyrazolo-pyridine derivatives?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified fluorophenyl/nitrophenyl groups (e.g., chloro, methoxy) to assess electronic effects on bioactivity .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays. Compare IC₅₀ values to establish SAR trends .
    • Computational Support : Perform docking studies (AutoDock Vina) to predict binding modes and guide synthetic prioritization .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Case Example : If NMR suggests a planar pyrazole ring but X-ray shows puckering:

  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify equilibrium conformers .
    • Validation : Cross-check with IR spectroscopy (C-N stretching frequencies) and Hirshfeld surface analysis for intermolecular interactions .

Q. How can ring conformational analysis be performed for the tetrahydro-pyridine moiety?

  • Methodology :

  • Cremer-Pople Parameters : Calculate puckering amplitudes (θ, φ) from SCXRD data to quantify ring distortion .
  • Molecular Dynamics (MD) : Simulate ring flipping in explicit solvent (e.g., water) using AMBER force fields to assess energy barriers .

Q. What advanced techniques characterize nitro group electronic effects?

  • Electron Density Analysis : Use multipole refinement (via XD2006) to map nitro group charge distribution and resonance effects .
  • Spectroscopy : Compare UV-Vis λₘₐₓ shifts in polar vs. nonpolar solvents to evaluate solvatochromism related to nitro electron-withdrawing effects .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • SAR Guidance : PubChem bioactivity data for analog prioritization .
  • Safety Standards : GHS hazard codes (H300-H313) for risk mitigation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

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